molecular formula C6H9NO3 B2506386 Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate CAS No. 1417637-91-2

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate

Cat. No.: B2506386
CAS No.: 1417637-91-2
M. Wt: 143.142
InChI Key: QXUIOHRATXLAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
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Scientific Research Applications

DNA Methyltransferase Inhibitors

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate derivatives, particularly those involved in DNA methylation processes, are explored for their therapeutic potential. DNA methylation is a critical epigenetic modification that affects gene expression, chromatin structure, and the suppression of transposable elements. In cancer, abnormal methylation patterns can lead to genetic instability and the silencing of tumor suppressor genes. DNA methyltransferase inhibitors, by inhibiting hypermethylation, can restore suppressor gene expression and exert antitumor effects both in vitro and in vivo. Clinical trials have shown encouraging results in leukemia but limited activity in solid tumors, indicating a potential area for further research and development (Goffin & Eisenhauer, 2002).

Oxazole Scaffold in Drug Development

The oxazole scaffold is a five-membered heterocyclic ring system with oxygen and nitrogen atoms, found in various natural and synthetic pharmacologically active compounds. Oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. The flexibility of the oxazole ligand for molecular targeting makes it an attractive focus for the development of new therapeutic agents (Kaur et al., 2018).

Corrosion Inhibition

Tolyltriazole, a compound structurally related to this compound, has been studied for its effectiveness in inhibiting the corrosion of copper and brass in various environments. Its performance, comparable to that of benzotriazole, underscores the potential for oxazole derivatives in corrosion inhibition applications, providing insights into designing more efficient and environmentally friendly corrosion inhibitors (Walker, 1976).

Epigenetic Modifications and Cancer Biomarkers

Aberrant methylation, particularly the presence of 5-hydroxymethylcytosine (5hmC) in cell-free DNA, has emerged as a novel biomarker for cancer detection and prognosis. The role of 5hmC in DNA demethylation and gene regulation suggests its potential as a target for therapeutic intervention in precision oncology. Research in this area focuses on understanding the mechanisms underlying aberrant 5hmC patterns in carcinogenesis and developing strategies for early cancer detection and personalized treatment plans (Xu et al., 2021).

Future Directions

The future directions for “Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide spectrum of biological activities associated with oxazole derivatives , there is potential for the development of new therapeutic agents based on this compound.

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-hydroxy amides, leading to the formation of oxazolines through cyclodehydration . This interaction is facilitated by reagents such as Deoxo-Fluor® and involves the inversion of stereochemistry. The compound’s ability to form oxazolines and subsequently oxazoles through oxidation highlights its importance in synthetic organic chemistry .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with genome polyprotein suggests its potential role in modulating genetic functions . Additionally, its effects on cellular metabolism are evident from its involvement in the synthesis of biologically active compounds, which can alter metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to β-hydroxy amides, facilitating their cyclodehydration to form oxazolines . This reaction is stereospecific and involves the use of fluorinating agents such as Deoxo-Fluor®. The subsequent oxidation of oxazolines to oxazoles is achieved using commercial manganese dioxide, highlighting the compound’s role in enzyme-mediated reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the use of Deoxo-Fluor® results in high conversion rates of β-hydroxy amides to oxazolines, with minimal by-products . This indicates the compound’s stability under specific conditions and its potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages might not produce significant biochemical changes. The compound’s interaction with genome polyprotein suggests that its dosage must be carefully controlled to avoid potential genetic alterations

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as β-hydroxy amides and facilitates their conversion to oxazolines . This reaction is crucial for the synthesis of biologically active compounds and can influence metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in biochemical research and synthetic organic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound’s interaction with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with biomolecules and its involvement in various biochemical reactions.

Properties

IUPAC Name

methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-3-7-5(10-4)6(8)9-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUIOHRATXLAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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